

# Physical and chemical characteristics of ortho-fluoromandelic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoromandelic acid

Cat. No.: B1304893

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-Fluoromandelic Acid

## Abstract

Ortho-fluoromandelic acid (o-FMA), a halogenated derivative of mandelic acid, serves as a pivotal chiral building block in modern synthetic chemistry. Its strategic importance, particularly in the pharmaceutical sector, is underscored by the unique modulatory effects of the ortho-fluorine substituent on molecular properties. This guide provides a comprehensive technical overview of o-FMA, consolidating critical data on its physicochemical properties, spectroscopic signatures, synthesis, and reactivity. It is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate its effective application.

## The Strategic Role of Fluorine in Advanced Synthesis

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The fluorine atom's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity (logP), acidity/basicity (pKa), and binding interactions with biological targets.<sup>[1]</sup> Ortho-fluoromandelic acid encapsulates these benefits, presenting a versatile scaffold that can impart enhanced stability and bioavailability to target compounds.<sup>[1]</sup>

It is particularly valuable as an intermediate in the synthesis of pharmaceuticals for treating metabolic disorders and certain cancers.[1]

## Physicochemical Characteristics

A foundational understanding of the physicochemical properties of o-FMA is paramount for its handling, reaction design, and application. These properties are intrinsically linked to the interplay between the carboxylic acid, hydroxyl group, and the ortho-fluorinated phenyl ring.

## Molecular Structure and Core Identifiers

Ortho-fluoromandelic acid, or 2-(2-fluorophenyl)-2-hydroxyacetic acid, is a chiral molecule containing a stereocenter at the alpha-carbon adjacent to the carboxyl group.[2] This chirality necessitates careful consideration in stereoselective syntheses.

Caption: Structure of ortho-fluoromandelic acid (o-FMA).

## Summary of Physical and Chemical Data

The following table summarizes key quantitative data for o-FMA. It is crucial to distinguish between the racemic mixture and individual enantiomers, as properties like melting point can differ.

Property	Value	Notes & Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub>	[1][2]
Molecular Weight	170.14 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1]
CAS Number	389-31-1 (DL-racemate) 32222-48-3 ((R)-enantiomer)	[1][2][3][4]
Melting Point	115 - 119 °C (DL-racemate) 88 - 90 °C ((R)-enantiomer)	The melting point is dependent on the stereoisomeric form.[1] [4]
Boiling Point	72 °C at 0.2 mmHg	This value represents the boiling point under high vacuum; decomposition may occur at atmospheric pressure. [1] A predicted boiling point at standard pressure is 314.8 °C. [4]
Solubility	Soluble in water, alcohols, and ethers.	Exhibits good solubility in polar solvents.[3]
pKa	~3.33 (Predicted)	The electron-withdrawing effect of the ortho-fluorine atom increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid. [3]

## Spectroscopic Profile

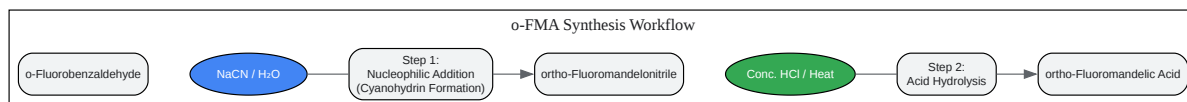
Spectroscopic analysis is indispensable for confirming the identity and purity of o-FMA. The following sections detail the expected spectral features.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) due to proton-proton and proton-fluorine couplings. A key signal is the singlet for the alpha-proton ( $\text{C}\alpha\text{-H}$ ) at approximately 5.2 ppm. The hydroxyl and carboxylic acid protons are typically broad singlets whose chemical shifts are concentration and solvent-dependent.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to fluorine ( $\text{C-F}$ ) will exhibit a large coupling constant ( $^1\text{JCF}$ ), a definitive feature for fluorinated aromatics. The carbonyl carbon of the carboxylic acid will appear significantly downfield ( $>170$  ppm).
- **IR Spectroscopy:** The infrared spectrum provides clear evidence of the principal functional groups. Key absorption bands include a very broad O-H stretch from  $3400\text{-}2500\text{ cm}^{-1}$  (encompassing both alcohol and carboxylic acid), a sharp and strong C=O stretch around  $1720\text{ cm}^{-1}$ , and a prominent C-F stretch in the  $1250\text{-}1000\text{ cm}^{-1}$  region.<sup>[2]</sup>
- **Mass Spectrometry:** Electron ionization mass spectrometry will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 170$ . The fragmentation pattern would likely involve the loss of water ( $\text{H}_2\text{O}$ ) and the carboxyl group ( $\text{COOH}$ ).

## Synthesis and Chemical Reactivity

### Established Synthetic Workflow

The most common and reliable synthesis of racemic o-FMA starts from o-fluorobenzaldehyde. The process involves a two-step sequence: formation of a cyanohydrin intermediate followed by acid-catalyzed hydrolysis.<sup>[5]</sup> This method is analogous to the classical synthesis of mandelic acid.<sup>[6][7]</sup>



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of o-FMA.

## Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing racemic o-FMA.

**CAUTION:** This procedure involves highly toxic sodium cyanide (NaCN) and the potential generation of hydrogen cyanide (HCN) gas. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

- Step 1: Mandelonitrile Synthesis.
  - In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzaldehyde in a suitable water-miscible solvent like ethanol.
  - Separately, prepare an aqueous solution of sodium cyanide.
  - Cool the aldehyde solution in an ice bath to 0-5 °C.
  - Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.
  - After the addition is complete, slowly add hydrochloric acid dropwise. This in-situ generation of HCN drives the formation of the cyanohydrin, ortho-fluoromandelonitrile.<sup>[7]</sup>
  - Monitor the reaction by TLC until the starting aldehyde is consumed.
- Step 2: Hydrolysis to Carboxylic Acid.
  - Carefully add concentrated hydrochloric acid to the reaction mixture containing the crude mandelonitrile.
  - Heat the mixture to reflux. The nitrile group will undergo hydrolysis to a carboxylic acid. This process can take several hours.
  - Monitor the disappearance of the nitrile intermediate.
- Step 3: Isolation and Purification.

- After cooling, the crude o-FMA may precipitate. If not, extract the product into an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the resulting solid product by recrystallization from a suitable solvent (e.g., a toluene-hexane mixture or water) to yield pure, crystalline ortho-fluoromandelic acid.

## Applications in Medicinal Chemistry and Drug Development

Ortho-fluoromandelic acid is a sought-after building block for several reasons:

- **Metabolic Blocking:** The ortho-fluorine atom can block a potential site of aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug.
- **Conformational Control:** The fluorine substituent can influence the preferred conformation of the phenyl ring relative to the side chain through steric and electronic effects, which can be critical for optimizing binding to a target protein.
- **Chiral Pool Synthesis:** As a resolved enantiomer, it provides a direct route to stereochemically pure active pharmaceutical ingredients (APIs), which is often a regulatory requirement. It is used in the manufacture of anti-infective and anti-hypertensive drugs.<sup>[3]</sup>

## Safety, Handling, and Storage

Ortho-fluoromandelic acid requires careful handling due to its hazardous properties.

- **Hazards:** It is classified as a skin and eye irritant.<sup>[2]</sup> GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[2]</sup>
- **Handling:** Always handle in a well-ventilated area or fume hood.<sup>[8]</sup> Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.<sup>[3][9]</sup> Avoid creating dust and avoid contact with skin, eyes, and clothing.<sup>[8]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

## Conclusion

Ortho-fluoromandelic acid stands out as a high-value synthetic intermediate. Its unique combination of chirality and fluorine substitution provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its physical, chemical, and safety characteristics, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory and beyond.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-DL-mandelic Acid | C<sub>8</sub>H<sub>7</sub>FO<sub>3</sub> | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. (R)-2-FLUOROMANDELIC ACID | 32222-48-3 [amp.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Mandelic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of ortho-fluoromandelic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304893#physical-and-chemical-characteristics-of-ortho-fluoromandelic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)